1-Tert-butyl-3-phenyl-1H-pyrazol-5-amine
Description
1-Tert-butyl-3-phenyl-1H-pyrazol-5-amine: is an organic compound with the molecular formula C13H17N3 It belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Structure
3D Structure
Properties
IUPAC Name |
2-tert-butyl-5-phenylpyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-13(2,3)16-12(14)9-11(15-16)10-7-5-4-6-8-10/h4-9H,14H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVAHWVDOAYMFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=CC(=N1)C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40475359 | |
| Record name | 1-tert-Butyl-3-phenyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40475359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
442850-72-8, 1955558-54-9 | |
| Record name | 1-tert-Butyl-3-phenyl-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40475359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-tert-butyl-5-phenyl-2,3-dihydro-1H-pyrazol-3-imine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Tert-butyl-3-phenyl-1H-pyrazol-5-amine can be synthesized through several methods. One common approach involves the cyclization of hydrazones derived from the corresponding ketones. The general synthetic route includes:
Formation of Hydrazone: Reacting a suitable ketone (e.g., acetophenone) with hydrazine hydrate to form the hydrazone intermediate.
Cyclization: Treating the hydrazone with a tert-butylating agent (e.g., tert-butyl bromide) under basic conditions to induce cyclization and form the pyrazole ring.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Tert-butyl-3-phenyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, converting the compound into its corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the pyrazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents (e.g., bromine) for electrophilic substitution; nucleophiles (e.g., amines) for nucleophilic substitution.
Major Products
Oxidation: Pyrazole oxides.
Reduction: Amine derivatives.
Substitution: Halogenated pyrazoles or substituted phenyl derivatives.
Scientific Research Applications
1-Tert-butyl-3-phenyl-1H-pyrazol-5-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of anti-inflammatory, analgesic, and anticancer agents.
Materials Science: The compound is explored for its use in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mechanism of Action
The mechanism of action of 1-tert-butyl-3-phenyl-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, it may act by:
Inhibiting Enzymes: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
DNA Intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.
Comparison with Similar Compounds
1-Tert-butyl-3-phenyl-1H-pyrazol-5-amine can be compared with other pyrazole derivatives such as:
3-tert-Butyl-1-phenyl-1H-pyrazol-5-amine: Similar structure but different substitution pattern.
1-tert-Butyl-3-(4-trifluoromethoxyphenyl)-1H-pyrazol-5-amine: Contains a trifluoromethoxy group, which may impart different electronic properties.
3,5-Di-tert-butyl-1H-pyrazole: Lacks the phenyl group, leading to different steric and electronic effects.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in various applications.
Biological Activity
1-Tert-butyl-3-phenyl-1H-pyrazol-5-amine is a compound belonging to the pyrazole family, characterized by its unique structure which includes a tert-butyl group and a phenyl group attached to the pyrazole ring. This compound has garnered attention in various fields of biological research due to its potential pharmacological properties, particularly as a kinase inhibitor.
- Molecular Formula : C13H17N3
- Molecular Weight : 215.29 g/mol
- Structure : The compound features a five-membered heterocyclic ring containing two nitrogen atoms, contributing to its reactivity and biological activity.
This compound primarily targets two key kinases:
- Proto-oncogene tyrosine-protein kinase Src
- Mitogen-activated protein kinase 14 (MAPK14)
The interaction with these targets involves binding to their active sites, potentially inhibiting their activity. This inhibition can disrupt critical biochemical pathways involved in cell proliferation and survival, particularly in cancer cells where these kinases are often overactive.
Research Findings
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Properties : Studies have shown that it may possess antimicrobial effects, although specific mechanisms remain to be fully elucidated.
- Anti-inflammatory Activity : The compound has been investigated for its anti-inflammatory potential, with some derivatives showing promising results in reducing inflammation in experimental models .
Case Studies and Experimental Evidence
Several studies have evaluated the biological activities of this compound:
- Cancer Cell Proliferation : In vitro studies demonstrated that the compound could reduce the proliferation of cancer cell lines through its action on Src and MAPK14, suggesting potential applications in cancer therapy.
- Inflammation Models : In vivo studies using carrageenan-induced paw edema models showed that pyrazole derivatives exhibited significant anti-inflammatory effects, indicating that this compound could be a candidate for further development in anti-inflammatory therapies .
Comparative Biological Activity of Pyrazole Derivatives
Summary of Biological Activities
| Activity Type | Observed Effects | Notes |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | Further studies needed for mechanism |
| Anti-inflammatory | Reduced edema in animal models | Potential for drug development |
| Cancer Cell Proliferation | Decreased growth in specific cancer lines | Targeting Src and MAPK14 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
